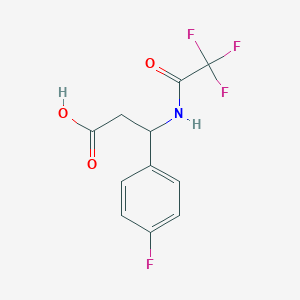

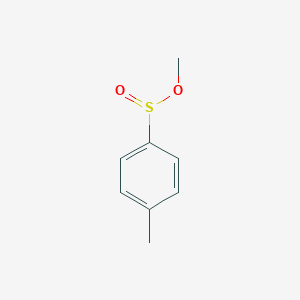

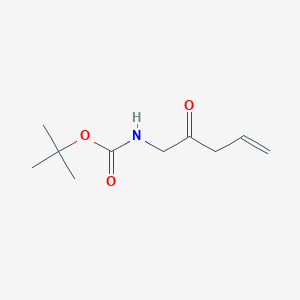

3-(4-Fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid

Descripción general

Descripción

Fluorinated compounds, such as "3-(4-Fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid," are of significant interest in the field of medicinal chemistry and materials science due to their unique physical and chemical properties. The introduction of fluorine atoms into organic molecules can dramatically affect their bioactivity, stability, and solubility.

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of fluorinating agents or the substitution of fluorine atoms into organic precursors. A study by Banks et al. (1996) discusses the use of a perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] as a site-selective electrophilic fluorinating agent, which could potentially be adapted for the synthesis of complex fluorinated compounds such as the one (Banks, Besheesh, & Tsiliopoulos, 1996).

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be analyzed using various spectroscopic methods, including NMR, IR, and Raman spectroscopy. For example, Ye et al. (2007) conducted a study on the vibrational spectra of a related fluorinated compound using DFT and ab initio Hartree-Fock study, demonstrating the utility of these methods in elucidating structural details of fluorinated organic molecules (Ye, Ruan, Song, Li, & Xie, 2007).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity due to the electronegativity and size of the fluorine atom. Prakash et al. (2010) reported on the synthesis of trifluoromethylated arylpropanoic acids, which could provide insights into the reactivity and potential chemical transformations of the compound of interest (Prakash, Paknia, Vaghoo, Rasul, Mathew, & Olah, 2010).

Aplicaciones Científicas De Investigación

Electrophilic Fluorination Agent

Perfluoro-[N-(4-pyridyl)acetamide], a derivative related to 3-(4-Fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid, has been identified as an effective electrophilic fluorinating agent. It demonstrates efficient fluorination of various organic compounds under mild conditions, indicating its potential in the synthesis of fluorine-containing pharmaceuticals and agrochemicals (Banks, Besheesh, & Tsiliopoulos, 1996).

Antiandrogen Activity

A related compound, 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, has been studied for its antiandrogen activity, suggesting potential applications in treating conditions like prostate cancer. Its resolution and the determination of the active enantiomer's absolute configuration have been crucial in understanding its biological activity (Tucker & Chesterson, 1988).

Synthesis and Analysis

2-Amino-3-fluorobenzoic acid is another related compound used in synthesis and analysis. Its chemical properties and reactions have been extensively studied, contributing to our understanding of similar fluorine-containing compounds (Kollmar, Parlitz, Oevers, & Helmchen, 2003).

Solvent Applications

The related compound, 2,2,2-trifluoroethanol, is used as a solvent in hypervalent iodine chemistry, highlighting the diverse applications of fluorine compounds in organic syntheses. These solvents stabilize reactive cationic intermediates, facilitating various chemical transformations (Dohi, Yamaoka, & Kita, 2010).

Chromatographic Analysis

Fluorine compounds like flunarizine and its degradation products have been analyzed using micellar liquid chromatography, demonstrating the importance of fluorine-containing compounds in pharmaceutical analysis (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).

Oxidation Studies

Research on the oxidation of secondary alcohols, including fluorine-containing compounds, has revealed important insights into chemical reaction mechanisms and kinetics. This research is essential for the development of new synthetic methodologies (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).

Safety Evaluation in Food Contact Materials

A study on 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], a related compound, assessed its safety for use in food contact materials, highlighting the importance of evaluating the safety of fluorine-containing compounds in various applications (Andon et al., 2011).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact, as well as appropriate safety precautions when handling the compound.

Direcciones Futuras

This involves discussing potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.

Please note that without specific information on “3-(4-Fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid”, this is a general approach and may not apply to this specific compound. For accurate information, please refer to peer-reviewed literature or databases dedicated to chemical information.

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F4NO3/c12-7-3-1-6(2-4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQRPZRZZQVZIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)NC(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382409 | |

| Record name | 3-(4-Fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |

CAS RN |

117291-16-4 | |

| Record name | 4-Fluoro-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117291-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)

![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)

![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)

![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)